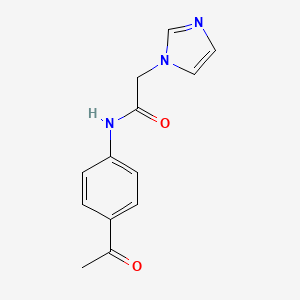

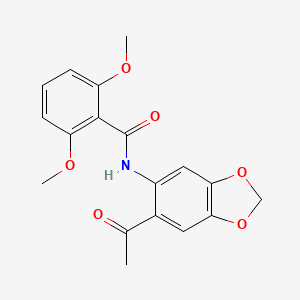

N-(4-acetylphenyl)-2-(1H-imidazol-1-yl)acetamide

Descripción general

Descripción

N-(4-acetylphenyl)-2-(1H-imidazol-1-yl)acetamide is a compound that likely possesses unique chemical and physical properties due to its structural components. The compound includes an imidazole ring, known for its role in various biological activities, and an acetamide group, which can influence the molecule's solubility and reactivity.

Synthesis Analysis

The synthesis of compounds similar to N-(4-acetylphenyl)-2-(1H-imidazol-1-yl)acetamide involves cyclization reactions and the acylation of specific starting materials. For instance, the synthesis of related imidazole derivatives has been achieved through reactions that include the cyclization of acrylohydrazides and the treatment with acetic anhydride to yield imidazolin-5-ones, a process that could be analogous to synthesizing the target compound (Nguyen et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals that imidazole derivatives can exhibit varied structural features based on their substitution patterns. The presence of an acetamide group and an acetylphenyl moiety would influence the electronic distribution and potentially the stability and reactivity of the molecule. Structural elucidation techniques such as NMR and MS spectral data are crucial for confirming the structure of synthesized compounds (Wang et al., 2010).

Chemical Reactions and Properties

Chemical properties of N-(4-acetylphenyl)-2-(1H-imidazol-1-yl)acetamide can be inferred from related studies, where imidazole and acetamide derivatives participate in various chemical reactions, including nucleophilic substitution and cyclization reactions. These properties are important for further functionalization and application of the compound in different chemical contexts (Duran & Canbaz, 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. Imidazole derivatives have been studied for their pKa values, indicating the compound's acidic or basic nature, which affects its solubility and interaction with solvents (Duran & Canbaz, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other chemical species and the potential for forming coordination complexes, are significant for understanding the compound's utility in chemical syntheses and potential applications in catalysis and materials science. For example, imidazole-based acetamides have been used as ligands in metal complexes, exhibiting interesting coordination chemistry and antioxidant activity (Chkirate et al., 2019).

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of N-(4-acetylphenyl)-2-(1H-imidazol-1-yl)acetamide show promise in the field of antitumor activity. For instance, some synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated significant anticancer activity against various cancer cell lines, including those derived from neoplastic diseases. In particular, compounds like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide were noted for their considerable anticancer activities (Yurttaş, Tay, & Demirayak, 2015).

Antifungal Activity

A series of synthesized compounds related to N-(4-acetylphenyl)-2-(1H-imidazol-1-yl)acetamide showcased potent antifungal activity. Notably, the compounds exhibited significant activity against fungal strains like Candida albicans and Candida krusei. The research highlighted the potential of a derivative, 5b (2-Pyrrolidinthiocarbonylthio-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide), as a promising lead compound after extensive testing and analysis, including molecular docking studies (Altındağ et al., 2017).

Antioxidant Activity

Studies on pyrazole-acetamide derivatives, closely related to N-(4-acetylphenyl)-2-(1H-imidazol-1-yl)acetamide, have shown considerable antioxidant activity. These compounds were synthesized and their antioxidant potential was measured using various assays like DPPH, ABTS, and FRAP. The results indicated significant antioxidant properties, making them of interest in research related to oxidative stress and its biological implications (Chkirate et al., 2019).

Antimicrobial Activity

Certain imidazole derivatives, structurally similar to N-(4-acetylphenyl)-2-(1H-imidazol-1-yl)acetamide, have been found to have appreciable antimicrobial activity against various bacterial strains. This includes resistant strains like Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA). These findings are crucial, given the rising concern over drug-resistant bacterial infections (Daraji et al., 2021).

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-imidazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10(17)11-2-4-12(5-3-11)15-13(18)8-16-7-6-14-9-16/h2-7,9H,8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZXSZTVXTUHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5586010.png)

![3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)

![N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5586048.png)

![2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5586055.png)

![4-[(2-bromobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5586077.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5586085.png)

![(3aR*,6S*)-7-[(4-fluoropiperidin-1-yl)carbonyl]-2-(2-phenoxyethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5586092.png)

![N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine](/img/structure/B5586101.png)

![1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride](/img/structure/B5586109.png)